molecular formula C28H28N4O9 B12696724 Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid CAS No. 71799-53-6

Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid

Cat. No.: B12696724
CAS No.: 71799-53-6
M. Wt: 564.5 g/mol
InChI Key: LXNZFRYTTOTXPM-UHFFFAOYSA-N
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Description

Benzene-1,2-diamine, 4-ethoxybenzene-1,2-diamine, and naphthalene-1,4,5,8-tetracarboxylic acid are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,2-diamine, also known as o-phenylenediamine, is a derivative of benzene with two amino groups attached to adjacent carbon atoms. 4-ethoxybenzene-1,2-diamine is a similar compound with an ethoxy group attached to the benzene ring. Naphthalene-1,4,5,8-tetracarboxylic acid is a polycarboxylic acid derived from naphthalene, containing four carboxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Benzene-1,2-diamine: This compound can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst under hydrogen gas.

    4-ethoxybenzene-1,2-diamine: This compound can be prepared by the ethoxylation of benzene-1,2-diamine. The reaction typically involves the use of ethyl iodide in the presence of a base such as potassium carbonate.

    Naphthalene-1,4,5,8-tetracarboxylic acid: This compound can be synthesized through the oxidation of naphthalene derivatives. One method involves the use of potassium permanganate as an oxidizing agent under acidic conditions.

Industrial Production Methods

    Benzene-1,2-diamine: Industrial production often involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst.

    4-ethoxybenzene-1,2-diamine: Industrial production may involve the ethoxylation of benzene-1,2-diamine using ethyl iodide and a base.

    Naphthalene-1,4,5,8-tetracarboxylic acid: Industrial production typically involves the oxidation of naphthalene using potassium permanganate or other oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo oxidation to form quinone derivatives. Naphthalene-1,4,5,8-tetracarboxylic acid can be further oxidized to form various polycarboxylic acids.

    Reduction: These compounds can be reduced to form corresponding amines or alcohols.

    Substitution: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinone derivatives and polycarboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzene and naphthalene derivatives.

Scientific Research Applications

Chemistry

    Benzene-1,2-diamine: Used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.

    4-ethoxybenzene-1,2-diamine: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

    Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of polyimides and other high-performance polymers.

Biology and Medicine

    Benzene-1,2-diamine: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.

    4-ethoxybenzene-1,2-diamine:

    Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the development of drug delivery systems and as a precursor for bioactive compounds.

Industry

    Benzene-1,2-diamine: Used in the production of dyes, pigments, and polymers.

    4-ethoxybenzene-1,2-diamine: Used in the production of specialty chemicals and as an intermediate in industrial processes.

    Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the production of high-performance polymers and as a precursor for various industrial chemicals.

Mechanism of Action

    Benzene-1,2-diamine: Acts as a nucleophile in various chemical reactions, forming bonds with electrophilic species. It can also undergo oxidation to form quinone derivatives, which can participate in redox reactions.

    4-ethoxybenzene-1,2-diamine: Similar to benzene-1,2-diamine, it acts as a nucleophile and can undergo oxidation to form quinone derivatives.

    Naphthalene-1,4,5,8-tetracarboxylic acid: Acts as a polycarboxylic acid, forming bonds with various electrophilic species. It can also undergo oxidation to form polycarboxylic acids.

Comparison with Similar Compounds

    Benzene-1,2-diamine: Similar compounds include benzene-1,3-diamine and benzene-1,4-diamine. Benzene-1,2-diamine is unique due to the adjacent positioning of the amino groups, which affects its reactivity and chemical properties.

    4-ethoxybenzene-1,2-diamine: Similar compounds include 4-methoxybenzene-1,2-diamine and 4-chlorobenzene-1,2-diamine. The presence of the ethoxy group in 4-ethoxybenzene-1,2-diamine imparts unique chemical properties and reactivity.

    Naphthalene-1,4,5,8-tetracarboxylic acid: Similar compounds include naphthalene-1,2,3,4-tetracarboxylic acid and naphthalene-1,2,5,6-tetracarboxylic acid. Naphthalene-1,4,5,8-tetracarboxylic acid is unique due to the specific positioning of the carboxyl groups, which affects its chemical properties and applications.

Properties

CAS No.

71799-53-6

Molecular Formula

C28H28N4O9

Molecular Weight

564.5 g/mol

IUPAC Name

benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid

InChI

InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2

InChI Key

LXNZFRYTTOTXPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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